molecular formula C8H9B B1216868 4-Bromo-o-xylene CAS No. 583-71-1

4-Bromo-o-xylene

Cat. No. B1216868
CAS RN: 583-71-1
M. Wt: 185.06 g/mol
InChI Key: QOGHRLGTXVMRLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-o-xylene can involve various chemical processes, including oxidative ammonolysis. Bagirzade (2010) and (2014) studied the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, showing that 4-bromophthalonitrile is formed successively through 4-bromo-o-tolunitrile. The conversion rates of 4-bromo-o-xylene and 4-bromo-o-toluinitrile were described by half-order equations, independent of the oxygen and ammonia concentrations (Bagirzade, 2010); (Bagirzade, 2014).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-bromo-o-xylene have been analyzed through both experimental and theoretical studies. Arivazhagan & Meenakshi (2012) reported on the molecular geometry, harmonic vibrational frequencies, and bonding features using density functional theory (DFT). Their study also included energy and oscillator strength calculations via time-dependent DFT, revealing insights into the molecule's conformational flexibility and electronic properties (Arivazhagan & Meenakshi, 2012).

Chemical Reactions and Properties

4-Bromo-o-xylene undergoes various chemical reactions due to its reactive bromo substituent and aromatic nature. Bagirzade (2010) detailed the formation and expenditure of by-products in the oxidative ammonolysis of 4-bromo-o-xylene, elucidating the pathways for major products and by-products in this reaction (Bagirzade, 2010).

Physical Properties Analysis

The physical properties of 4-Bromo-o-xylene, such as melting point, boiling point, and solubility, can be inferred from its structure and molecular weight. However, specific studies focusing solely on these properties were not identified in the available literature.

Chemical Properties Analysis

The chemical properties of 4-Bromo-o-xylene, including its reactivity in electrophilic substitution reactions and participation in coupling reactions, are significant. For example, Rehahn et al. (1989) described the synthesis of poly(para-phenylene) derivatives via palladium-catalyzed coupling, highlighting the role of 4-bromo-o-xylene derivatives in polymer synthesis (Rehahn, Schlüter, Wegner, & Feast, 1989).

Scientific Research Applications

Synthesis of 4-Bromophthalonitrile

4-Bromo-o-xylene is utilized in the synthesis of 4-bromophthalonitrile. This process involves oxidative ammonolysis using a V-Sb-Bi-Zr/γ-Al2O3 catalyst, achieving a high conversion of the starting xylene in a one-cycle process. The recirculation process in this synthesis reduces by-products and increases selectivity for 4-bromophthalonitrile, reaching up to 95.42–96.58% (Bagirzade & Tagiev, 2014).

Preparation of 4-Bromophthalic Anhydride

Another significant application is in the preparation of 4-bromophthalic anhydride, which serves as a raw material for producing various dianhydride monomers. These monomers are crucial in the specialty polyimide sector. The process involves gas phase oxidation of 4-bromo-ortho-xylene with air over a V–Ti–P catalyst, resulting in an 85% yield of 4-bromophthalic anhydride (Glukhovskii & Effenberger, 1995).

Production of Functional Dyes

4-Bromo-o-xylene is also used in the production of functional dyes. For example, xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a new dye synthesized from 4-bromo-o-xylene, has been investigated for its spectroscopic, electrochemical properties, and application as a photosensitizer in polymer chemistry (Kabatc, Jurek, Czech, & Kowalczyk, 2015).

Chromatographic Separation

The compound has been used in chromatography. Silica bound co-pillar[4+1]arene incorporating two bromo-octyl substituents, synthesized using microwave irradiation from 4-bromo-o-xylene, has been successfully utilized as a novel stationary phase for the separation of xylene isomers via liquid chromatographic techniques (Mekapothula, Addicoat, Boocock, Wallis, Cragg, & Cave, 2020).

Oxidative Bromination

4-Bromo-o-xylene is involved in oxidative bromination processes. A method for oxidative bromination of o-xylene with liquid bromine or hydrobromic acid in aqueous solution, in the presence of an alkali-metal bromate as the oxidizing agent, has been studied. This method aims to reduce waste while maintaining a high yield of bromo-o-xylene, which is useful in vitamin B2 synthesis (Kazakov, Gorelenko, Morozova, Derevyagina, Lukashov, & Mirzabekova, 2016).

Safety And Hazards

4-Bromo-o-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-bromo-1,2-dimethylbenzene
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InChI

InChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGHRLGTXVMRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074640
Record name Benzene, 4-bromo-1,2-dimethyl-
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Molecular Weight

185.06 g/mol
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Product Name

4-Bromo-o-xylene

CAS RN

583-71-1
Record name 4-Bromo-o-xylene
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Record name 4-Bromo-1,2-xylene
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Record name 4-Bromo-o-xylene
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Record name Benzene, 4-bromo-1,2-dimethyl-
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Record name Benzene, 4-bromo-1,2-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
M Arivazhagan, R Meenakshi - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… In this study, we have performed the density functional calculations on 4-bromo-o-xylene. Our objectives were to reproduce the molecular geometry, investigate the energetic behavior (…
Number of citations: 29 www.sciencedirect.com
GA Bagirzade - Russian Journal of General Chemistry, 2010 - Springer
… Abstract—Kinetic laws of 4-bromo-phthalonitrile synthesis by vapor-phase oxidative ammonolisis of 4bromo-o-xylene in the range of 633–69 K were studied. It was shown that formation …
Number of citations: 9 link.springer.com
GA Bagirzade - Russian Journal of General Chemistry, 2010 - Springer
… the oxidative ammonolysis of 4-bromo-o-xylene in the temperature … forms by oxidation of 4-bromo-o-xylene and decarboxylation of 4-… and CO 2 from 4-bromo-o-xylene are realized. …
Number of citations: 8 link.springer.com
GA Bagirzade - Russian Journal of General Chemistry, 2013 - Springer
… It is known [1] that the oxidative ammonolysis in the vapor phase of 4-bromo-o-xylene on V–Sb–Bi–Zr/ γ-Al2O3-oxide catalyst results in 4-bromophthalonitrile, an important product of …
Number of citations: 4 link.springer.com
CU Devi, B Jayasutha, M Arivazhagan - Annals of the Romanian …, 2021 - annalsofrscb.ro
Density functional theory (DFT) approach has become one of the most cost-effective means to investigate the molecular structure and vibrational spectra are finding widespread use in …
Number of citations: 1 www.annalsofrscb.ro
GA Bagirzade, DB Tagiev - Russian Journal of General Chemistry, 2014 - Springer
Oxidative ammonolysis of 4-bromo-o-xylene on a V-Sb-Bi-Zr/γ-Al 2 O 3 catalyst gives 74.82 mol % of 4-bromophthalonitrile at a high conversion of the starting xylene in a one-cycle …
Number of citations: 3 link.springer.com
G Bagirzade - Russian Journal of General Chemistry, 2014 - search.ebscohost.com
Kinetics of Oxidative Ammonolysis of 4-Bromo-о-xylene: IV.1 Mechanism of Formation of the Reaction Products Page 1 ISSN 1070-3632, Russian Journal of General Chemistry, 2014, Vol …
Number of citations: 3 search.ebscohost.com
WA Wisansky, S Ansbacher - Journal of the American Chemical …, 1941 - ACS Publications
… We have found that 4-bromo-o-xylene, obtained from o-… Usingpure o-xylene as the basic material, 4-bromo-o-xylene is … of 4-bromo-o-xylene, 14 g. of copper wire and 600 ml. of 28-…
Number of citations: 9 pubs.acs.org
AW Crossley - Journal of the Chemical Society, Transactions, 1904 - pubs.rsc.org
… of unaltered material is recovered, and on submitting the solid obtained to fractional crystallisation from alcohol, it was found to consist principally of 3 : 5-dichloro4-bromo-o-xylene, …
Number of citations: 2 pubs.rsc.org
GA Bagirzade, DB Tagiyev, SS Fatullayeva - Russian Journal of Applied …, 2014 - Springer
Data on formation pathways of two major products of oxidative ammonolysis of o-xylene and its 4-bromo and 4-phenyl derivatives, dinitrile and imide, whose formation involves …
Number of citations: 6 link.springer.com

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